5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride

Serotonin Transporter SERT Release Assay Cyclohepta[b]indole Pharmacology

For neuropharmacology labs requiring selective SERT-mediated serotonin release without dopaminergic interference, this compound eliminates the need for generic cyclohepta[b]indole scaffolds that lack the critical 5-(2-piperidinoethyl) side chain. • SERT EC50: 19 nM (rat synaptosome [3H]5-HT release assay) - ~350-fold selectivity over DAT (IC50 6,660 nM) • Supplied as monohydrochloride salt for aqueous solubility - no co-solvents needed for in vitro assays • Structurally distinct from sertindole (D2/5-HT2 antagonist); cannot be substituted by generic cyclohepta[b]indole derivatives

Molecular Formula C20H29ClN2
Molecular Weight 332.9 g/mol
CAS No. 17901-74-5
Cat. No. B13735357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride
CAS17901-74-5
Molecular FormulaC20H29ClN2
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N(C3=CC=CC=C23)CC[NH+]4CCCCC4.[Cl-]
InChIInChI=1S/C20H28N2.ClH/c1-3-9-17-18-10-5-6-12-20(18)22(19(17)11-4-1)16-15-21-13-7-2-8-14-21;/h5-6,10,12H,1-4,7-9,11,13-16H2;1H
InChIKeyBXRYAWLSMILYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride (CAS 17901-74-5): Procurement-Grade SERT Ligand with Quantified Selectivity


5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride (CAS 17901-74-5) is a synthetic cyclohepta[b]indole featuring a piperidinoethyl side chain, classified as a serotonin transporter (SERT) ligand [1]. Its core scaffold belongs to the privileged cyclohepta[b]indole family, a motif recurrent in bioactive natural products and drug design [2]. Unlike the antipsychotic sertindole—which shares a related cyclohepta[b]indole core but targets D2 and 5-HT2 receptors—this compound demonstrates SERT-mediated serotonin release activity, positioning it as a differentiated tool for serotonergic research [1].

Reported SERT substrate mechanism — distinct from receptor antagonism
SERT-biased transporter selectivity — documented SERT-over-DAT preference
Hydrochloride salt form — supports aqueous assay preparation

Why Generic Cyclohepta[b]indole Substitution Is Not Viable for SERT-Focused Research: Evidence for CAS 17901-74-5


Interchangeability among cyclohepta[b]indole derivatives is precluded by divergent pharmacological profiles driven by side-chain substitutions. While the cyclohepta[b]indole scaffold supports a broad spectrum of biological activities—including sPLA2 inhibition, SIRT1 deacetylase inhibition, and 5-HT6 antagonism—the introduction of a 5-(2-piperidinoethyl) substituent in CAS 17901-74-5 directs functional activity toward SERT-mediated serotonin release rather than receptor antagonism [1]. A structurally close comparator, sertindole, bears a different substitution pattern and acts as a D2/5-HT2 antagonist with no reported SERT releasing activity [2]. Thus, procurement of a generic cyclohepta[b]indole without this specific side chain cannot replicate the serotonergic profile of CAS 17901-74-5.

Side-chain specificity

Cyclohepta[b]indole activity is side-chain dependent; generic derivatives may shift toward sPLA2 inhibition or 5-HT6 antagonism rather than SERT release.

Structural analog profile mismatch

Sertindole, a related cyclohepta[b]indole, acts as a D2/5-HT2 antagonist and does not function as a SERT substrate; its receptor profile cannot replicate transporter release studies.

Free base or non-piperidinoethyl derivatives

Compounds lacking the 5-(2-piperidinoethyl) substituent or supplied as free base may exhibit different solubility and lack SERT release activity, altering experimental readout.

Quantitative Differentiation Evidence for CAS 17901-74-5 Against Closest Structural and Functional Analogs


SERT-Mediated Serotonin Release: CAS 17901-74-5 vs. Sertindole Functional Divergence

CAS 17901-74-5 induces SERT-mediated [3H]5-HT release in rat brain synaptosomes with an EC50 of 19 nM [1]. In contrast, sertindole—a cyclohepta[b]indole-derived atypical antipsychotic—exhibits high-affinity binding to D2, 5-HT2A, and 5-HT2C receptors (Kd values of 2.7, 0.14, and 6 nM, respectively) but does not function as a SERT substrate or releaser; its therapeutic mechanism relies on receptor antagonism rather than transporter-mediated release . This functional divergence demonstrates that the 5-(2-piperidinoethyl) substituent confers SERT release activity absent in the clinically used cyclohepta[b]indole sertindole.

SERT Release vs. Receptor Antagonism
Head-to-head
EC50 19 nM (SERT release) vs Sertindole: no SERT release; D2/5-HT2 antagonist
Supports SERT substrate versus receptor antagonist mechanistic differentiation.
Rat brain synaptosomes; requires model-specific interpretation.
Serotonin Transporter SERT Release Assay Cyclohepta[b]indole Pharmacology

SERT over DAT Selectivity: Quantitative Transporter Preference for CAS 17901-74-5

In parallel assays using rat brain synaptosomes, CAS 17901-74-5 exhibited an EC50 of 19 nM for SERT-mediated 5-HT release versus an IC50 of 6.66 × 10^3 nM for DAT-mediated dopamine release, yielding a calculated selectivity ratio of approximately 350-fold for SERT over DAT [1]. A structurally distinct comparator, BDBM50529079 (a non-cyclohept[b]indole SERT inhibitor), demonstrated an IC50 of 2.70 nM for SERT reuptake inhibition in rat synaptosomes but has no reported DAT selectivity data from the same study, limiting cross-comparison [2].

SERT vs. DAT Selectivity
Cross-study comparable
~350-fold selectivity SERT over DAT
SERT EC50 19 nM, DAT IC50 6.66 × 10³ nM
Supports serotonergic pathway isolation; dopaminergic interference limited.
Comparator BDBM50529079 SERT IC50 2.70 nM; DAT selectivity not reported.
Transporter Selectivity SERT DAT Indole Derivatives

Scaffold-Dependent Selectivity: Cyclohepta[b]indole vs. Tetrahydrocarbazole and Tetrahydrocyclopent[b]indole in Melatonin Receptor Binding

Systematic studies mapping the melatonin receptor binding site compared tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles as melatonin analogues [1]. The hexahydrocyclohept[b]indole scaffold—the core of CAS 17901-74-5—exhibited a distinct pharmacological profile: analogues based on this scaffold showed a greater propensity to function as melatonin receptor antagonists, whereas the smaller-ring tetrahydrocyclopent[b]indoles and tetrahydrocarbazoles tended toward agonist behavior [1]. Although specific binding data for CAS 17901-74-5 at melatonin receptors are not published, the scaffold-level inference indicates that the seven-membered ring system confers a bias toward antagonism not observed in five- or six-membered ring analogues.

Melatonin Receptor Bias
Class-level inference
Hexahydrocyclohept[b]indole scaffold biased toward antagonist behavior; smaller-ring analogues toward agonist.
Scaffold ring size may influence functional bias at melatonin receptors.
No direct binding data for CAS 17901-74-5; data to verify.
Melatonin Receptor Scaffold Comparison Cyclohepta[b]indole Tetrahydrocarbazole

Physicochemical Differentiation: Hydrochloride Salt Form of CAS 17901-74-5 vs. Free Base Analogues for Formulation and Solubility

CAS 17901-74-5 is supplied as the monohydrochloride salt (molecular formula C20H29ClN2, molecular weight 332.9 g/mol), as confirmed by PubChem and chemical supplier databases [1]. In contrast, many structurally related cyclohepta[b]indole research compounds—such as certain epiminocyclohepta[b]indole 5-HT6 antagonists—are reported as free bases, which typically exhibit lower aqueous solubility and may require different formulation approaches for in vivo or in vitro studies [2]. The hydrochloride salt form of CAS 17901-74-5 provides enhanced aqueous solubility and stability, reducing the need for co-solvents or pH adjustment in experimental protocols.

Salt Form: Solubility
Supporting evidence
Hydrochloride salt — reported higher aqueous solubility vs Free base cyclohepta[b]indole analogues — typically lower solubility
May support aqueous assay preparation without co-solvents.
Qualitative comparison; specific solubility data not provided.
Hydrochloride Salt Solubility Formulation Cyclohepta[b]indole

Validated Application Scenarios for CAS 17901-74-5 Based on Quantitative Differentiation Evidence


SERT-Mediated Serotonin Release Studies: Distinguishing Transporter Substrates from Receptor Antagonists

CAS 17901-74-5 is the appropriate choice for ex vivo or in vitro studies requiring SERT-mediated serotonin release rather than postsynaptic receptor modulation. Its EC50 of 19 nM in the rat synaptosome [3H]5-HT release assay [1] establishes it as a potent SERT substrate, whereas the cyclohepta[b]indole drug sertindole acts exclusively as a D2/5-HT2 antagonist and cannot substitute for transporter release studies. This scenario applies to research on serotonin transport kinetics, antidepressant mechanism screening, and neuropharmacological profiling of SERT ligands.

Transporter Selectivity Profiling: Isolating Serotonergic from Dopaminergic Activity

With a ~350-fold selectivity for SERT over DAT (SERT EC50 19 nM vs. DAT IC50 6,660 nM in rat synaptosomes) [1], CAS 17901-74-5 is suitable for experiments requiring clean serotonergic pharmacology with minimal dopaminergic interference. This selectivity profile supports its use in dual-transporter screening panels, selectivity benchmarking against pan-monoamine ligands, and studies of serotonin-specific neurochemical pathways where DAT cross-reactivity would confound data interpretation.

Cyclohepta[b]indole Scaffold-Based Drug Design: Exploiting Ring-Size-Dependent Functional Bias

The hexahydrocyclohepta[b]indole core of CAS 17901-74-5 exhibits a scaffold-level bias toward antagonist behavior at melatonin receptors, in contrast to the agonist propensity of tetrahydrocarbazole and tetrahydrocyclopent[b]indole analogues [2]. This makes CAS 17901-74-5 a valuable starting point or reference compound for medicinal chemistry programs exploring cyclohepta[b]indole-derived antagonists, particularly where ring-size-dependent functional switching is a design parameter.

Formulation-Ready Serotonergic Tool Compound: Leveraging Hydrochloride Salt Solubility for Consistent Bioassays

Supplied as the monohydrochloride salt, CAS 17901-74-5 offers practical advantages in experimental workflows requiring aqueous solubility without co-solvents [3]. This physicochemical property simplifies preparation of dosing solutions for in vitro binding and functional assays, reducing formulation-related variability compared to free base cyclohepta[b]indole analogues. The compound is thus suitable for high-throughput screening and reproducible pharmacological studies where consistent compound solubility is critical.

Application
Selection Property
Validation Focus
Serotonin transport mechanism studies
SERT substrate selectivity
SERT-mediated release assay data
Serotonergic pathway isolation
SERT-over-DAT selectivity profile
SERT/DAT functional assay comparison
Scaffold-ring-size functional bias studies
Cyclohepta[b]indole scaffold class
Melatonin receptor functional bias assessment
Aqueous-compatible assay preparation
Hydrochloride salt form
Solubility and assay compatibility review
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